molecular formula C21H18N4O B2686672 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide CAS No. 862810-45-5

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide

Cat. No.: B2686672
CAS No.: 862810-45-5
M. Wt: 342.402
InChI Key: QEYVJUYSXLYSHZ-UHFFFAOYSA-N
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Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the one-pot three-component reaction involving imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, and enolizable C–H activated acidic compounds in the presence of sodium carbonate in water or a mixture of ethyl alcohol/water as solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest at the G2/M phase, suggesting inhibition of tubulin polymerization. It also activates Caspase-3 and inhibits the PI3K/Akt/mTOR signaling pathway, which are crucial in the regulation of cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as:

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyridazine

Uniqueness

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-15-8-9-17(19-14-25-11-5-10-22-21(25)24-19)13-18(15)23-20(26)12-16-6-3-2-4-7-16/h2-11,13-14H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYVJUYSXLYSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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